![molecular formula C17H18N6O4 B2836981 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide CAS No. 899752-02-4](/img/structure/B2836981.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

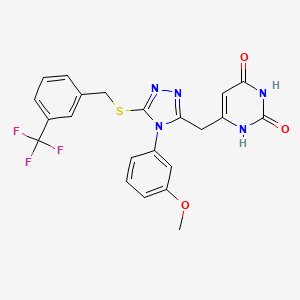

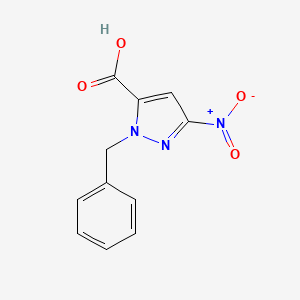

The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-5(4H)-one, a tert-butyl group, and a 4-nitrophenyl group. The pyrazolo[3,4-d]pyrimidin-5(4H)-one is a type of heterocyclic compound which is a core structure in many bioactive compounds . The tert-butyl group is a common protecting group in organic synthesis . The 4-nitrophenyl group is a nitroaromatic compound, which are often used in the manufacture of dyes, pharmaceuticals, and polymers.

Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the pyrazolo[3,4-d]pyrimidin-5(4H)-one and the 4-nitrophenyl groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one could potentially undergo further reactions at the 3-position . The 4-nitrophenyl group is electron-withdrawing, which could activate the acetamide linkage for nucleophilic acyl substitution reactions.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, which includes derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating their potential as antimicrobial agents. This study highlights the chemical versatility and potential biomedical applications of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. These findings suggest that pyrazolo[3,4-d]pyrimidine derivatives can form coordination complexes with metal ions, potentially offering a new approach to developing antioxidant agents (Chkirate et al., 2019).

Antitumor Activity

Research by M. M. Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showcased their synthesis and evaluation for in vitro cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents. This underscores the role of pyrazolo[3,4-d]pyrimidine derivatives in cancer research, contributing to the development of new therapeutic agents (Al-Sanea et al., 2020).

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines related to translocator protein 18 kDa (TSPO) ligands were synthesized and evaluated for neuroinflammation imaging by Annelaure Damont et al. (2015). These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, an early biomarker of neuroinflammatory processes. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing PET radiotracers for neuroinflammation imaging, contributing to the understanding and diagnosis of neurological disorders (Damont et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(9-19-22)16(25)21(10-18-15)20-14(24)8-11-4-6-12(7-5-11)23(26)27/h4-7,9-10H,8H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUOXZJJCZYKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]pyrimidin-4-one](/img/structure/B2836901.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2836903.png)

![1,3,6,7-tetramethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836906.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide](/img/structure/B2836908.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide](/img/structure/B2836909.png)

![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)

![2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2836914.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)